An In-Depth Technical Guide to Methyl 2-Chlorohexanoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 2-Chlorohexanoate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of methyl 2-chlorohexanoate, a valuable chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, spectroscopic signature, synthesis protocols, and chemical reactivity. We will explore its utility as a building block in modern organic synthesis and contextualize its potential role in the creation of complex molecular architectures.
Introduction: The Profile of an α-Chloro Ester
Methyl 2-chlorohexanoate belongs to the class of α-halo esters, a group of compounds distinguished by a halogen atom positioned on the carbon adjacent (the α-carbon) to the ester carbonyl group. This specific structural arrangement, featuring a chlorine atom at the C-2 position of a six-carbon hexanoate chain, imparts a unique reactivity profile that makes it a potent and versatile intermediate in organic synthesis.
The key to its utility lies in the electrophilic nature of the α-carbon, which is activated by both the electron-withdrawing effect of the adjacent ester group and the electronegativity of the chlorine atom. This makes the chlorine an excellent leaving group for nucleophilic substitution reactions. As such, methyl 2-chlorohexanoate serves as a foundational scaffold for introducing a variety of functional groups at the C-2 position, enabling the construction of diverse and complex molecules, including non-proteinogenic amino acids and other chiral building blocks essential for pharmaceutical development.[1][2]
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical properties is paramount for its effective use in a laboratory setting, influencing everything from reaction setup and solvent selection to purification strategy.
Core Physical and Chemical Properties
The key physicochemical data for methyl 2-chlorohexanoate are summarized below. These values are critical for predicting its behavior in various chemical environments and for developing appropriate handling and purification protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃ClO₂ | [3][4][5] |
| Molecular Weight | 164.63 g/mol | [3][5] |
| CAS Number | 14925-60-1 | [3][5] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Data not explicitly available; estimated to be ~180-195 °C at 760 mmHg | |
| Density | Data not explicitly available; estimated to be ~1.0-1.1 g/cm³ | |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters) and very slightly soluble in water. | [6] |
| Octanol/Water Partition Coefficient (logP) | ~2.5-3.0 (estimated) | [3] |
Spectroscopic Signature
The structural identity and purity of methyl 2-chlorohexanoate are unequivocally confirmed through a combination of spectroscopic techniques. Below is a prediction of its characteristic spectral data based on its molecular structure and data from analogous compounds.[7][8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show distinct signals:
-
~4.3-4.5 ppm (triplet, 1H): The proton on the α-carbon (CHCl), shifted downfield by the adjacent chlorine and ester oxygen. It would appear as a triplet due to coupling with the adjacent CH₂ group.
-
~3.7-3.8 ppm (singlet, 3H): The methyl protons of the ester group (-OCH₃).
-
~1.8-2.0 ppm (multiplet, 2H): The methylene protons at the C-3 position.
-
~1.3-1.5 ppm (multiplet, 4H): The methylene protons at the C-4 and C-5 positions.
-
~0.9 ppm (triplet, 3H): The terminal methyl protons of the butyl chain.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides a map of the carbon skeleton:
-
~168-172 ppm: The carbonyl carbon (C=O) of the ester group.[7][9]
-
~55-60 ppm: The carbon of the ester methyl group (-OCH₃).[7]
-
~50-55 ppm: The α-carbon bonded to the chlorine atom (CHCl).
-
~30-35 ppm: The C-3 methylene carbon.
-
~25-30 ppm: The C-4 methylene carbon.
-
~22 ppm: The C-5 methylene carbon.
-
~14 ppm: The terminal methyl carbon (C-6).
-
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups:
-
~1740-1755 cm⁻¹ (strong, sharp): A characteristic C=O stretching vibration for the ester carbonyl group.
-
~2850-3000 cm⁻¹ (medium-strong): C-H stretching vibrations from the alkyl and methyl groups.[10]
-
~1150-1250 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.
-
~650-800 cm⁻¹ (medium-weak): C-Cl stretching vibration.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, one would expect to see:
-
Molecular Ion (M⁺): A pair of peaks at m/z 164 and 166, with an approximate intensity ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
Key Fragments: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) to give a peak at m/z 133/135, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) to give a peak at m/z 105/107.
-
Synthesis and Chemical Reactivity
The synthesis and subsequent reactions of methyl 2-chlorohexanoate are central to its role as a versatile chemical intermediate.
Synthetic Pathways
The preparation of α-chloro esters like methyl 2-chlorohexanoate typically involves the direct α-chlorination of the parent ester or the chlorination of the corresponding carboxylic acid followed by esterification. A common and effective laboratory-scale method is the direct chlorination of methyl hexanoate.[2][11]
One established method for the α-chlorination of carbonyl compounds is the use of sulfuryl chloride (SO₂Cl₂) with a radical initiator, or N-chlorosuccinimide (NCS) under acidic or radical conditions.[12]
Caption: General workflow for the synthesis of methyl 2-chlorohexanoate.
Exemplary Synthesis Protocol: α-Chlorination of Methyl Hexanoate
-
Causality: This protocol is based on the principle of enol or enolate formation from the ester, which then attacks an electrophilic chlorine source. An acid catalyst facilitates the formation of the enol tautomer, which is the reactive species.
-
Step 1: Reaction Setup. In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, charge methyl hexanoate (1.0 eq) and a suitable solvent such as dichloromethane.
-
Step 2: Addition of Reagents. Add a catalytic amount of concentrated hydrochloric acid. Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent via the dropping funnel.
-
Step 3: Reaction. Heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction may take several hours.
-
Step 4: Work-up. Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Step 5: Isolation and Purification. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure methyl 2-chlorohexanoate.
-
Self-Validation: The purity and identity of the final product must be confirmed by GC-MS and NMR spectroscopy, as detailed in Section 2.2. The results should match the expected spectroscopic signature.
Core Reactivity
The chemical behavior of methyl 2-chlorohexanoate is dominated by the two functional groups: the α-chloro substituent and the methyl ester.
-
Nucleophilic Substitution at C-2: The primary site of reactivity is the carbon atom bearing the chlorine. It is highly susceptible to SN2 reactions with a wide range of nucleophiles. This allows for the displacement of the chloride to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This is a powerful tool for building molecular complexity.[2]
-
Ester Group Transformations: The ester functionality can undergo typical reactions such as hydrolysis (to form 2-chlorohexanoic acid), transesterification (to form other esters), or reduction with agents like lithium aluminum hydride (to form 2-chlorohexan-1-ol).
Caption: Key reaction pathways of methyl 2-chlorohexanoate.
Applications in Research and Drug Development
α-Halo esters are not typically final drug products but are crucial as versatile building blocks in the synthesis of pharmaceutically active compounds.[13]
-
Synthesis of Non-proteinogenic Amino Acids: Nucleophilic substitution of the chloride with an azide (N₃⁻), followed by reduction, is a classic route to synthesizing novel α-amino acids. These non-natural amino acids are vital for creating peptidomimetics and other drugs with enhanced stability and activity.
-
Precursor to Chiral Intermediates: As a chiral molecule (once resolved or synthesized asymmetrically), it can serve as a precursor for stereospecific syntheses, which is critical in drug development where often only one enantiomer is biologically active.[14]
-
Scaffold for Combinatorial Chemistry: The reliable reactivity of the α-chloro position makes this compound an excellent starting point for creating libraries of related molecules. By reacting it with a diverse set of nucleophiles, researchers can quickly generate numerous compounds for high-throughput screening to identify new drug leads.
-
Darzens Reaction: α-Halo esters can participate in the Darzens reaction with ketones or aldehydes to form α,β-epoxy esters (glycidic esters), which are themselves valuable synthetic intermediates.[2]
Safety and Handling
As with any reactive chemical, proper safety protocols are essential when handling methyl 2-chlorohexanoate. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for α-chloro esters include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatibilities: Keep away from strong bases, strong oxidizing agents, and strong reducing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-chlorohexanoate is a functionally rich and highly valuable molecule for chemical synthesis. Its defined physicochemical properties and predictable spectroscopic signature allow for reliable identification and quality control. The dual reactivity of the α-chloro and ester functionalities provides synthetic chemists with a powerful tool for constructing complex molecular targets. For researchers in drug discovery and development, its utility as a versatile building block for creating novel chemical entities underscores its importance in the ongoing quest for new therapeutics.
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